Methyl 2-(2-(methoxycarbonyl)phenoxy)-5-nitrobenzoate
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Overview
Description
Methyl 2-(2-(methoxycarbonyl)phenoxy)-5-nitrobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a nitro group, a methoxycarbonyl group, and a phenoxy group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-(methoxycarbonyl)phenoxy)-5-nitrobenzoate typically involves the esterification of 2-(2-(methoxycarbonyl)phenoxy)-5-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts such as ion-exchange resins can also be employed to facilitate the esterification process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amino derivative.
Reduction: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed:
Reduction of the nitro group: 2-(2-(Methoxycarbonyl)phenoxy)-5-aminobenzoate.
Hydrolysis of the ester group: 2-(2-(Methoxycarbonyl)phenoxy)-5-nitrobenzoic acid.
Substitution reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-(methoxycarbonyl)phenoxy)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(2-(methoxycarbonyl)phenoxy)-5-nitrobenzoate involves its interaction with various molecular targets depending on the specific application. For example, in biological systems, the ester group can be hydrolyzed by esterases to release the corresponding carboxylic acid, which may then interact with specific receptors or enzymes. The nitro group can also undergo reduction to form an amino group, which can participate in further biochemical reactions.
Comparison with Similar Compounds
Methyl 2-(2-(methoxycarbonyl)phenoxy)-4-nitrobenzoate: Similar structure but with the nitro group in a different position.
Ethyl 2-(2-(methoxycarbonyl)phenoxy)-5-nitrobenzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-(2-(carboxy)phenoxy)-5-nitrobenzoate: Similar structure but with a carboxy group instead of a methoxycarbonyl group.
Uniqueness: Methyl 2-(2-(methoxycarbonyl)phenoxy)-5-nitrobenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in organic synthesis and pharmaceutical research.
Biological Activity
Methyl 2-(2-(methoxycarbonyl)phenoxy)-5-nitrobenzoate, a compound with the CAS number 1269492-17-2, has garnered attention in scientific research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H15N1O5
- Molecular Weight : 299.30 g/mol
The biological activity of this compound is primarily attributed to its nitro group, which is known to enhance the compound's interaction with biological targets. The nitro group can undergo reduction in biological systems, leading to the formation of reactive intermediates that can interact with various cellular components, including DNA and proteins. This interaction may result in:
- Antimicrobial Activity : The compound exhibits potential antibacterial properties against Gram-positive and Gram-negative bacteria.
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity
Research has shown that this compound demonstrates significant antibacterial activity against several strains of bacteria. The Minimum Inhibitory Concentration (MIC) values for selected bacteria are summarized in the table below:
Bacteria | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 39 |
Escherichia coli | 50 |
Pseudomonas aeruginosa | 60 |
Enterococcus faecalis | 45 |
These values indicate that the compound is particularly effective against Staphylococcus aureus, suggesting a potential role in treating infections caused by this pathogen.
Anticancer Activity
In vitro studies have indicated that this compound may possess anticancer properties. A study involving human cancer cell lines showed that treatment with this compound resulted in:
- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed across various cancer cell lines.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in apoptotic cells following treatment, indicating that the compound may trigger programmed cell death.
Case Studies
-
Antibacterial Efficacy Study :
A recent study evaluated the antibacterial efficacy of this compound against multi-drug resistant strains. The results demonstrated a marked reduction in bacterial growth compared to untreated controls, highlighting its potential as an alternative therapeutic agent. -
Cancer Cell Line Study :
In a study focusing on breast cancer cell lines, this compound was shown to significantly inhibit cell proliferation and induce apoptosis at concentrations as low as 20 µM. This suggests that the compound could be further developed for cancer therapy.
Properties
IUPAC Name |
methyl 2-(2-methoxycarbonylphenoxy)-5-nitrobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO7/c1-22-15(18)11-5-3-4-6-13(11)24-14-8-7-10(17(20)21)9-12(14)16(19)23-2/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBUXFPOABQLFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735138 |
Source
|
Record name | Methyl 2-[2-(methoxycarbonyl)phenoxy]-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1269492-17-2 |
Source
|
Record name | Methyl 2-[2-(methoxycarbonyl)phenoxy]-5-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50735138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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